AGN 192346
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Overview
Description
AGN 192346 is a complex organic compound characterized by its unique structure, which includes a thiophene ring and a naphthalene derivative
Preparation Methods
The synthesis of AGN 192346 typically involves multiple steps, starting with the preparation of the naphthalene derivative. This is followed by the introduction of the thiophene ring through a series of reactions, including coupling and cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or naphthalene rings are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AGN 192346 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The pathways involved can vary depending on the specific application, but generally, the compound’s structure allows it to bind to specific sites on target molecules, influencing their activity.
Comparison with Similar Compounds
Properties
CAS No. |
167413-66-3 |
---|---|
Molecular Formula |
C14H9BrN4O2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C23H28O2S/c1-14(9-16-11-20(21(24)25)26-13-16)17-12-19-18(10-15(17)2)22(3,4)7-8-23(19,5)6/h9-13H,7-8H2,1-6H3,(H,24,25)/b14-9+ |
InChI Key |
CKCBFSYZMMHVKT-NTEUORMPSA-N |
SMILES |
CC1=CC2=C(C=C1C(=CC3=CSC(=C3)C(=O)O)C)C(CCC2(C)C)(C)C |
Isomeric SMILES |
CC1=CC2=C(C=C1/C(=C/C3=CSC(=C3)C(=O)O)/C)C(CCC2(C)C)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1C(=CC3=CSC(=C3)C(=O)O)C)C(CCC2(C)C)(C)C |
Synonyms |
(E)-4-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1 -yl)-2-thiophenecarboxylic acid |
Origin of Product |
United States |
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